molecular formula C9H11Br2N B15237250 (S)-1-(2,5-Dibromophenyl)propan-1-amine

(S)-1-(2,5-Dibromophenyl)propan-1-amine

Cat. No.: B15237250
M. Wt: 293.00 g/mol
InChI Key: NSOJMGIBNKXNMP-VIFPVBQESA-N
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Description

(S)-1-(2,5-Dibromophenyl)propan-1-amine is a chiral organic compound featuring a brominated phenyl ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,5-Dibromophenyl)propan-1-amine typically involves the bromination of a phenylpropanamine precursor. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process would include steps for purification, such as recrystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,5-Dibromophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The brominated phenyl ring can be reduced to form a non-brominated phenyl ring.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of non-brominated phenylpropanamine.

    Substitution: Formation of substituted phenylpropanamines with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, potentially as a ligand or inhibitor.

    Medicine: Investigated for its potential pharmacological properties, such as acting on neurotransmitter systems.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (S)-1-(2,5-Dibromophenyl)propan-1-amine would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2,4-Dibromophenyl)propan-1-amine
  • (S)-1-(3,5-Dibromophenyl)propan-1-amine
  • (S)-1-(2,5-Dichlorophenyl)propan-1-amine

Uniqueness

(S)-1-(2,5-Dibromophenyl)propan-1-amine is unique due to the specific positioning of the bromine atoms on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds.

Properties

Molecular Formula

C9H11Br2N

Molecular Weight

293.00 g/mol

IUPAC Name

(1S)-1-(2,5-dibromophenyl)propan-1-amine

InChI

InChI=1S/C9H11Br2N/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3/t9-/m0/s1

InChI Key

NSOJMGIBNKXNMP-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](C1=C(C=CC(=C1)Br)Br)N

Canonical SMILES

CCC(C1=C(C=CC(=C1)Br)Br)N

Origin of Product

United States

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